Cas no 82117-32-6 (7-FLUOROISOQUINOLIN-3-AMINE)

7-FLUOROISOQUINOLIN-3-AMINE structure
7-FLUOROISOQUINOLIN-3-AMINE structure
Product Name:7-FLUOROISOQUINOLIN-3-AMINE
CAS No:82117-32-6
MF:C9H7FN2
MW:162.163685083389
MDL:MFCD15526592
CID:837954
PubChem ID:23321140
Update Time:2025-04-23

7-FLUOROISOQUINOLIN-3-AMINE Chemical and Physical Properties

Names and Identifiers

    • 7-FLUOROISOQUINOLIN-3-AMINE
    • EN300-247480
    • SCHEMBL559391
    • 7-Fluoroisoquinolin-3(2h)-imine
    • 82117-32-6
    • CS-0269312
    • DTXSID70632872
    • HCSIQTPWVNBHCC-UHFFFAOYSA-N
    • MDL: MFCD15526592
    • Inchi: 1S/C9H7FN2/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H,(H2,11,12)
    • InChI Key: HCSIQTPWVNBHCC-UHFFFAOYSA-N
    • SMILES: FC1C=CC2C=C(N)N=CC=2C=1

Computed Properties

  • Exact Mass: 162.05932639g/mol
  • Monoisotopic Mass: 162.05932639g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 38.9Ų

7-FLUOROISOQUINOLIN-3-AMINE Pricemore >>

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Additional information on 7-FLUOROISOQUINOLIN-3-AMINE

7-FLUOROISOQUINOLIN-3-AMINE (CAS No. 82117-32-6): A Versatile Building Block in Modern Pharmaceutical Chemistry

In the rapidly evolving field of pharmaceutical chemistry, 7-FLUOROISOQUINOLIN-3-AMINE (CAS No. 82117-32-6) has emerged as a crucial heterocyclic compound with significant potential in drug discovery and development. This fluorinated isoquinoline derivative belongs to the important class of nitrogen-containing heterocycles, which are widely recognized for their diverse biological activities and therapeutic applications.

The molecular structure of 7-FLUOROISOQUINOLIN-3-AMINE features a unique combination of a fluorine substituent at the 7-position and an amino group at the 3-position of the isoquinoline scaffold. This specific substitution pattern contributes to its distinctive physicochemical properties and makes it particularly valuable as a pharmaceutical intermediate. The compound's molecular formula is C9H7FN2, with a molecular weight of 162.17 g/mol.

Recent advances in medicinal chemistry have highlighted the importance of fluorinated heterocycles like 7-FLUOROISOQUINOLIN-3-AMINE in the design of novel therapeutic agents. The incorporation of fluorine atoms into drug molecules often enhances their metabolic stability, improves membrane permeability, and increases binding affinity to biological targets. These properties make 7-fluoro substituted isoquinolines particularly attractive for researchers working on CNS-targeting drugs and kinase inhibitors.

The synthesis of 7-FLUOROISOQUINOLIN-3-AMINE typically involves multi-step organic transformations starting from commercially available precursors. Modern synthetic approaches often employ transition metal-catalyzed reactions and regioselective functionalization strategies to achieve high yields and purity. The compound's crystalline nature and moderate solubility in common organic solvents facilitate its handling in laboratory settings and industrial-scale production.

In pharmaceutical applications, 7-FLUOROISOQUINOLIN-3-AMINE serves as a key building block for the development of various therapeutic agents. Its structural features make it particularly valuable for creating selective receptor modulators and enzyme inhibitors. Recent patent literature reveals growing interest in this compound for potential applications in neurodegenerative disease treatments, anticancer therapies, and anti-inflammatory drugs.

The drug discovery potential of 7-FLUOROISOQUINOLIN-3-AMINE derivatives has been extensively explored in academic and industrial research. Structure-activity relationship (SAR) studies have demonstrated that modifications at the 3-amino position can significantly influence biological activity. This flexibility allows medicinal chemists to fine-tune pharmacological properties while maintaining the beneficial effects of the 7-fluoro substitution.

From a market perspective, the demand for high-quality 7-FLUOROISOQUINOLIN-3-AMINE has been steadily increasing, driven by the growing pharmaceutical industry and expanding research into targeted therapies. Suppliers specializing in advanced pharmaceutical intermediates have reported heightened interest in this compound, particularly from contract research organizations and academic institutions engaged in drug development programs.

Quality control of 7-FLUOROISOQUINOLIN-3-AMINE is typically performed using advanced analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements necessary for pharmaceutical applications. The standard purity grade for research purposes typically exceeds 97%, with higher grades available for specific applications.

Storage and handling of 7-FLUOROISOQUINOLIN-3-AMINE require standard laboratory precautions. The compound is generally stable at room temperature when protected from moisture and light. Proper chemical storage conditions and material safety protocols should always be followed, as with any fine chemical product.

The future outlook for 7-FLUOROISOQUINOLIN-3-AMINE appears promising, with ongoing research exploring its potential in emerging therapeutic areas. As the pharmaceutical industry continues to emphasize precision medicine and personalized therapies, the demand for specialized building blocks like this fluorinated isoquinoline derivative is expected to grow. Its versatility in medicinal chemistry applications ensures it will remain an important tool for drug discovery scientists in the coming years.

For researchers interested in working with 7-FLUOROISOQUINOLIN-3-AMINE, it's important to consult recent scientific literature and patent databases to stay updated on the latest applications and synthetic methodologies. The compound's unique structural features continue to inspire innovative approaches in drug design and chemical biology, making it a valuable asset in modern pharmaceutical research.

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